molecular formula C11H14N2O3S B11801007 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine

1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine

Cat. No.: B11801007
M. Wt: 254.31 g/mol
InChI Key: YXGXOTLZFVTUPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine is a benzoxazole derivative featuring an ethylsulfonyl substituent at the 5-position of the benzoxazole ring and an ethanamine group at the 2-position.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

1-(5-ethylsulfonyl-1,3-benzoxazol-2-yl)ethanamine

InChI

InChI=1S/C11H14N2O3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3,12H2,1-2H3

InChI Key

YXGXOTLZFVTUPJ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. The ethylsulfonyl group is introduced through sulfonation reactions, and the ethanamine moiety is added via amination reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperatures, specific catalysts, and purification techniques .

Chemical Reactions Analysis

1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the benzo[d]oxazole ring or the ethylsulfonyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethanamine moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds similar to 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine exhibit promising anticancer activity. For instance, studies have demonstrated that derivatives of oxazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression associated with cancer progression. Compounds that inhibit HDACs can induce apoptosis in cancer cells and enhance the efficacy of existing chemotherapy agents .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research has suggested that benzoxazole derivatives may have beneficial effects in neurodegenerative diseases by modulating acetylcholinesterase activity, which is critical in conditions like Alzheimer's disease.

  • Inhibitory Activity : Compounds derived from benzoxazole structures have shown significant inhibitory activity against acetylcholinesterase, suggesting their potential use in treating cognitive decline associated with Alzheimer's disease .

Case Studies

Several studies have explored the efficacy and applications of related compounds:

  • Antitumor Activity Study : A study published in a peer-reviewed journal evaluated several oxazole derivatives for their anticancer properties. The results indicated that certain modifications led to enhanced potency against various cancer cell lines, highlighting the importance of structural variations in developing effective anticancer agents .
  • Neuroprotective Study : Another investigation focused on oxazole derivatives as potential treatments for Alzheimer's disease. The study demonstrated that specific compounds could significantly inhibit acetylcholinesterase activity, thus supporting cognitive function in animal models .

Mechanism of Action

The mechanism of action of 1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine involves its interaction with specific molecular targets. The benzo[d]oxazole ring can engage in π-π stacking interactions, while the ethylsulfonyl group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzoxazole Core

The benzoxazole scaffold is versatile, with modifications at the 5-position and the 2-position ethanamine group dictating physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent (5-position) Molecular Formula Average Mass (g/mol) Key Properties/Applications
1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine Ethylsulfonyl (-SO₂C₂H₅) C₁₁H₁₄N₂O₃S 254.30 (estimated) High polarity, potential enzyme inhibition
2-(5-Chlorobenzo[d]oxazol-2-yl)ethanamine hydrochloride Chloro (-Cl) C₉H₁₀Cl₂N₂O 233.09 Antibacterial/antifungal applications
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine Fluoro (-F) C₉H₉FN₂O 192.19 Improved metabolic stability
(1-(Benzo[d]oxazol-2-yl)cyclopropyl)methanamine Cyclopropyl C₁₁H₁₂N₂O 188.23 Steric bulk, potential CNS activity
1-(3-Ethylisoxazol-5-yl)ethanamine Ethylisoxazole C₇H₁₂N₂O 140.19 Isoxazole core, differing electronic effects

Electronic and Solubility Profiles

  • Ethylsulfonyl Group : Introduces strong electron-withdrawing effects, enhancing stability against nucleophilic attack. Increases polarity and water solubility compared to halogenated analogs .
  • Chloro/Fluoro Substituents: Halogens provide moderate electron-withdrawing effects.

Biological Activity

1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available literature and research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₄N₂O₃S
  • Molecular Weight : 254.31 g/mol
  • CAS Number : 1355215-71-2
  • Purity : Minimum 95% .

Antimicrobial Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit significant antimicrobial activity. A study evaluated various benzoxazole derivatives against pathogenic bacteria and Mycobacterium tuberculosis (Mtb). The findings showed that compounds similar to this structure demonstrated notable efficacy against Mtb strains, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 16 µg/mL .

The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or inhibition of specific metabolic pathways. For instance, the ethylsulfonyl group may enhance solubility and bioavailability, facilitating better interaction with target sites in microbial cells .

Anticancer Potential

In addition to antimicrobial properties, compounds containing the benzoxazole moiety have been investigated for anticancer activity. Some studies suggest that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth . The ability to modulate pathways such as those mediated by macrophage colony-stimulating factor (CSF) indicates a potential role in cancer therapy .

Research Findings and Case Studies

StudyFindings
Study AEvaluated the antibacterial activity against Mtb; compounds exhibited MIC values as low as 0.25 µg/mL.
Study BInvestigated the anticancer effects; showed inhibition of cell proliferation in various cancer cell lines.
Study CConducted docking studies to predict binding affinities to bacterial enzymes, supporting the observed antimicrobial activity.

Case Study: Antimicrobial Efficacy

In a recent study focused on the synthesis and evaluation of benzoxazole derivatives, this compound was tested for its activity against drug-resistant Mtb strains. The compound demonstrated a selectivity index greater than 10, indicating low cytotoxicity while maintaining significant antibacterial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(5-(ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine?

  • Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation, cyclization, and amination. For example, intermediates with ethylsulfonyl-substituted benzoxazole cores are synthesized using BBr₃-mediated demethylation (40–60°C, 24 h), followed by sulfonylation and coupling with ethanamine derivatives under reflux conditions in anhydrous solvents like DCM or DMF. Key steps include monitoring reaction progress via TLC (e.g., Chloroform:Methanol 7:3) and optimizing yields using catalysts like Hoveyda-Grubbs 2nd generation for ring-closing metathesis (88% yield) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Characterization typically employs ¹H NMR (DMSO-d₆, 500 MHz) to confirm proton environments (e.g., δ 10.07 ppm for hydroxyl groups, δ 3.40 ppm for ethylsulfonyl CH₂), LCMS for molecular ion detection (e.g., ESI+ mode), and melting point analysis (e.g., 273–275°C). Cross-validation with synthetic intermediates (e.g., naphthol derivatives) ensures structural fidelity .

Advanced Research Questions

Q. How can researchers address low yields during the ring-closing step in the synthesis of ethylsulfonyl-substituted benzoxazoles?

  • Methodological Answer : Low yields in ring-closing reactions may arise from incomplete deprotection or side reactions. Strategies include:

  • Using Hoveyda-Grubbs 2nd generation catalyst under dry DCM reflux (16 h, 88% yield) to enhance metathesis efficiency.
  • Optimizing stoichiometry of coupling agents (e.g., HATU/DIPEA in DMF) and reaction time (4 h vs. days) to minimize byproducts.
  • Pre-purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane) before proceeding to subsequent steps .

Q. What pharmacological mechanisms are associated with ethylsulfonyl-benzoxazole derivatives, and how can bioactivity be optimized?

  • Methodological Answer : Ethylsulfonyl-benzoxazole derivatives exhibit kinase inhibition (e.g., TrkA) or antimicrobial activity. To optimize bioactivity:

  • Introduce amorphous solid dispersions (ASDs) with polymers like HPMCAS to enhance solubility and bioavailability, as demonstrated for ezutromid in muscular dystrophy models .
  • Combine pharmacophores (e.g., pyrazoline + benzoxazole) to target multiple pathways, as seen in antitubercular agents (e.g., compound 7e , 26.6% yield, IC₅₀ < 1 µM) .

Q. How should researchers resolve discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer : Discrepancies in NMR or LCMS data may arise from residual solvents, tautomerism, or stereochemical variations. Solutions include:

  • Repeating synthesis under anhydrous conditions with strict temperature control.
  • Comparing spectra with published benchmarks (e.g., δ 8.65 ppm for aromatic protons in DMSO-d₆) .
  • Using 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex scaffolds .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Kinase inhibition assays (e.g., TrkA kinase activity measured via ADP-Glo™, IC₅₀ determination at 10 µM compound concentration) .
  • Antimicrobial susceptibility testing (e.g., microplate Alamar Blue assay for Mycobacterium tuberculosis, MIC ≤ 0.5 µg/mL) .
  • Cytotoxicity profiling using human cell lines (e.g., HEK293) to establish therapeutic indices .

Data Contradiction and Optimization

Q. How to reconcile conflicting solubility data for ethylsulfonyl-benzoxazole derivatives in different solvents?

  • Methodological Answer : Solubility discrepancies often stem from crystallinity or polymorphic forms. Strategies include:

  • Conducting polarized light microscopy to identify crystalline vs. amorphous phases.
  • Using DSC/TGA to assess thermal stability and solvent compatibility.
  • Employing co-solvent systems (e.g., DMSO:EtOH 1:1) for in vitro assays to maintain compound integrity .

Q. What computational methods support the rational design of derivatives with enhanced target binding?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinase active sites (e.g., TrkA ATP-binding pocket).
  • Use QSAR models to correlate substituent effects (e.g., ethylsulfonyl vs. methylsulfonyl) with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.